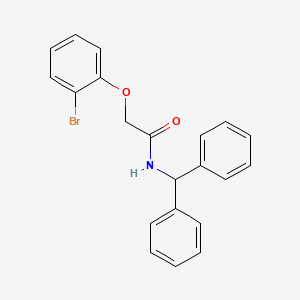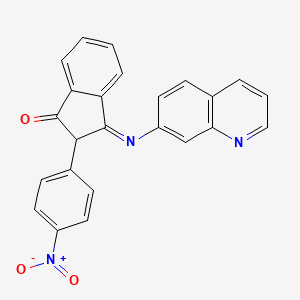
1,4-phenylene bis(2-iodobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-phenylene bis(2-iodobenzoate) is a chemical compound that is widely used in scientific research. It is a versatile molecule that has many applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
1,4-phenylene bis(2-iodobenzoate) has many applications in scientific research. It is commonly used as a crosslinking agent in the synthesis of polymers and hydrogels. It is also used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, it has been shown to have antimicrobial and anticancer properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1,4-phenylene bis(2-iodobenzoate) is not fully understood. It is believed to work by disrupting the structure and function of target molecules, such as proteins and nucleic acids. This can lead to cell death or inhibition of cellular processes.
Biochemical and Physiological Effects:
1,4-phenylene bis(2-iodobenzoate) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for use as an antimicrobial agent. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer drug. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,4-phenylene bis(2-iodobenzoate) in lab experiments is its versatility. It can be used in a wide range of applications, from crosslinking polymers to detecting proteins. Additionally, it has been shown to have low toxicity, making it a safe choice for many experiments. However, one of the main limitations of using 1,4-phenylene bis(2-iodobenzoate) is its cost. It is a relatively expensive compound, which may limit its use in some experiments.
Future Directions
There are many potential future directions for research on 1,4-phenylene bis(2-iodobenzoate). One promising area of research is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 1,4-phenylene bis(2-iodobenzoate) and its potential use as an anticancer drug. Finally, there is potential for the development of new fluorescent probes based on this compound, which could be used in a variety of applications.
Synthesis Methods
The synthesis of 1,4-phenylene bis(2-iodobenzoate) involves the reaction of 1,4-dihydroxybenzene with 2-iodobenzoic acid in the presence of a catalyst. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.
properties
IUPAC Name |
[4-(2-iodobenzoyl)oxyphenyl] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2O4/c21-17-7-3-1-5-15(17)19(23)25-13-9-11-14(12-10-13)26-20(24)16-6-2-4-8-18(16)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVFVXXWCOKCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)

![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)
![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)

![allyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4957734.png)